molecular formula C5H12O2S2 B12548371 1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane CAS No. 142387-58-4

1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane

Cat. No.: B12548371
CAS No.: 142387-58-4
M. Wt: 168.3 g/mol
InChI Key: OJAHBGNJVOMXRU-UHFFFAOYSA-N
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Description

1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane is an organic compound characterized by the presence of both ethanesulfinyl and methanesulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane typically involves the reaction of ethanesulfinyl chloride with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chlorides. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfinyl groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted sulfinyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study sulfinyl group interactions in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane involves its interaction with molecular targets through its sulfinyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The pathways involved in these interactions are often studied using spectroscopic and computational methods to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A related compound with a single sulfonyl group, used in similar chemical reactions but with different reactivity and applications.

    Ethanesulfonyl Chloride: Another related compound with a single sulfonyl group, used in organic synthesis and industrial applications.

Uniqueness

1-(Ethanesulfinyl)-2-(methanesulfinyl)ethane is unique due to the presence of both ethanesulfinyl and methanesulfinyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to compounds with a single sulfonyl group.

Properties

CAS No.

142387-58-4

Molecular Formula

C5H12O2S2

Molecular Weight

168.3 g/mol

IUPAC Name

1-ethylsulfinyl-2-methylsulfinylethane

InChI

InChI=1S/C5H12O2S2/c1-3-9(7)5-4-8(2)6/h3-5H2,1-2H3

InChI Key

OJAHBGNJVOMXRU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CCS(=O)C

Origin of Product

United States

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